ML241 ATPase Inhibitory Potency: 15-Fold Improvement Over First-Generation Probe DBeQ
ML241 inhibits p97 ATPase activity with an IC50 of 0.11 ± 0.03 μM (110 nM), representing a 15-fold improvement in biochemical potency compared to the first-generation p97 inhibitor DBeQ, which exhibits an IC50 of 1.6 ± 0.2 μM (1600 nM) in the same ATPase assay system [1]. This potency improvement was achieved through systematic structure-activity relationship optimization of the quinazoline scaffold and positions ML241 alongside ML240 (0.11 ± 0.03 μM) as a second-generation probe compound with substantially enhanced target engagement capacity [2].
| Evidence Dimension | Biochemical inhibition of p97 ATPase activity |
|---|---|
| Target Compound Data | ML241 IC50 = 0.11 ± 0.03 μM (110 nM) |
| Comparator Or Baseline | DBeQ IC50 = 1.6 ± 0.2 μM (1600 nM) |
| Quantified Difference | ~15-fold increased potency |
| Conditions | p97 ATPase enzyme assay (biochemical, cell-free system) |
Why This Matters
The 15-fold potency gain enables lower working concentrations in cellular assays, reducing potential off-target effects associated with higher compound concentrations while maintaining target engagement.
- [1] Chou TF, Li K, Frankowski KJ, et al. Table 10: Comparison of known inhibitors of p97 ATPase with DBeQ, ML240, and ML241. In: Probe Reports from the NIH Molecular Libraries Program. 2013. View Source
- [2] Chou TF, Li K, Frankowski KJ, et al. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase. ChemMedChem. 2013;8(2):297-312. View Source
